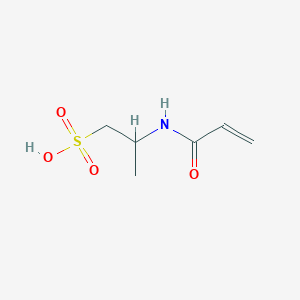

2-(Acryloylamino)propane-1-sulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Acryloylamino)propane-1-sulfonic acid is a versatile and reactive hydrophilic sulfonic acid acrylic monomer. It is known for its ability to alter the chemical properties of a wide variety of anionic polymers. This compound has found extensive applications in various fields, including water treatment, oil field operations, construction chemicals, hydrogels for medical applications, personal care products, emulsion coatings, adhesives, and rheology modifiers .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Acryloylamino)propane-1-sulfonic acid can be synthesized through the Ritter reaction of acrylonitrile and isobutylene in the presence of sulfuric acid and water . The reaction typically involves the following steps:

Acrylonitrile and Isobutylene Reaction: Acrylonitrile is reacted with isobutylene in the presence of sulfuric acid and water.

Temperature Control: The reaction temperature is maintained between 10 and 40°C.

Product Isolation: The resulting product is cooled to room temperature, separated, and dried to obtain the crude product.

Industrial Production Methods

Industrial production of this compound can be achieved through both one-step and two-step methods:

Chemical Reactions Analysis

Types of Reactions

2-(Acryloylamino)propane-1-sulfonic acid undergoes various types of reactions, including:

Polymerization: It readily copolymerizes with other monomers via free radical methods.

Addition Reactions: The compound can participate in addition reactions with other monomers, such as acrylic esters, acrylamide, and acrylic acid.

Common Reagents and Conditions

Reaction Media: Reactions can be carried out in water, organic media, or water/organic solvent mixtures.

Temperature: Typical reaction temperatures range from 40 to 70°C.

Major Products

The major products formed from these reactions are copolymers with enhanced properties, such as increased hydrophilicity, thermal stability, and resistance to cationic interference .

Scientific Research Applications

2-(Acryloylamino)propane-1-sulfonic acid has a wide range of scientific research applications:

Water Treatment: It is used as a flocculant and dispersant in water treatment processes.

Oil Field Operations: The compound is employed in oil field applications due to its thermal and hydraulic stability.

Medical Applications: It is used in the production of hydrogels for medical applications.

Personal Care Products: The compound is used in personal care products for its hydrophilic properties.

Construction Chemicals: It is used in construction chemicals to improve the properties of materials.

Emulsion Coatings and Adhesives: The compound is used in emulsion coatings and adhesives for its ability to enhance the properties of the final products.

Mechanism of Action

The mechanism of action of 2-(Acryloylamino)propane-1-sulfonic acid involves its ability to copolymerize with other monomers, forming copolymers with unique properties. The sulfonate group provides hydrophilicity and anionic character, while the dimethyl group offers thermal and hydrolytic stability . The compound’s ability to interact with positively charged particles and metal ions makes it effective in various applications, such as flocculation and complexation .

Comparison with Similar Compounds

2-(Acryloylamino)propane-1-sulfonic acid can be compared with other similar compounds, such as:

2-Acrylamido-2-methylpropane sulfonic acid: This compound is similar in structure and properties, with applications in water treatment, oil field operations, and medical hydrogels.

2-Acrylamido-2-methyl-1-propane sulfonic acid: Another similar compound with comparable applications and properties.

The uniqueness of this compound lies in its combination of functional groups, which provide enhanced hydrophilicity, thermal stability, and resistance to cationic interference .

Properties

CAS No. |

33028-26-1 |

|---|---|

Molecular Formula |

C6H11NO4S |

Molecular Weight |

193.22 g/mol |

IUPAC Name |

2-(prop-2-enoylamino)propane-1-sulfonic acid |

InChI |

InChI=1S/C6H11NO4S/c1-3-6(8)7-5(2)4-12(9,10)11/h3,5H,1,4H2,2H3,(H,7,8)(H,9,10,11) |

InChI Key |

MVYVKSBVZFBBPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=O)(=O)O)NC(=O)C=C |

Related CAS |

41206-69-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.